REACTION_CXSMILES
|
C(O[CH:5]1[CH2:12][CH2:11][O:10][C:8](=[O:9])[CH2:7][CH2:6]1)(=O)C.[NH3:13]>>[OH:10][CH2:11][CH2:12][CH:5]1[NH:13][C:8](=[O:9])[CH2:7][CH2:6]1
|
Name
|
|
Quantity
|
22.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1CCC(=O)OCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CONCENTRATION
|
Details
|
the reaction product was concentrated on a rotary evaporator (40° C./30 mbar)
|
Type
|
DISTILLATION
|
Details
|
purified by short path distillation
|
Name
|
|
Type
|
product
|
Smiles
|
OCCC1CCC(N1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |